

Application Notes and Protocols for Gadovist-Enhanced DCE-MRI

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Gadovist**

Cat. No.: **B1197821**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) using **Gadovist®** (gadobutrol). The information is tailored for research and drug development applications, focusing on quantitative analysis of tissue microvascular characteristics.

Introduction to Gadovist for DCE-MRI

Gadovist (gadobutrol) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).^[1] Its formulation at a 1.0 mmol/mL concentration, twice that of many other GBCAs, allows for a more compact bolus injection.^[2] This property, combined with its high T1 relaxivity, can be advantageous for dynamic imaging applications by providing a strong signal enhancement.^[3]

DCE-MRI is a non-invasive imaging technique that involves the rapid acquisition of T1-weighted images before, during, and after the administration of a contrast agent.^{[4][5]} By analyzing the signal intensity changes over time, it is possible to quantify physiological parameters related to blood flow, vessel permeability, and tissue volume fractions.^{[6][7]} These quantitative biomarkers are valuable in oncology, neurology, and cardiology for assessing disease status, treatment response, and drug effects.

Quantitative Data Summary

The following tables summarize key quantitative properties of **Gadovist** and typical pharmacokinetic parameter ranges observed in DCE-MRI studies.

Table 1: Physicochemical Properties and Relaxivity of Gadovist (Gadobutrol)

Property	Value	Notes
Concentration	1.0 mmol/mL	Higher concentration compared to many other GBCAs.
T1 Relaxivity (r1) in Human Plasma at 37°C	$4.78 \pm 0.12 \text{ L}/(\text{mmol}\cdot\text{s})$ at 1.5T $4.97 \pm 0.59 \text{ L}/(\text{mmol}\cdot\text{s})$ at 3T	Relaxivity is a measure of the agent's ability to increase the T1 relaxation rate of water protons. [8]
T1 Relaxivity (r1) in Human Blood at 37°C	$3.47 \pm 0.16 \text{ L}/(\text{mmol}\cdot\text{s})$ at 3T	Relaxivity can vary depending on the biological medium. [8]
Recommended Dose	0.1 mmol/kg body weight	This is the standard dose for most indications. Higher doses up to 0.3 mmol/kg may be used in specific scenarios like CNS imaging. [9]
Molecular Structure	Macrocyclic, non-ionic	Macrocyclic agents are considered to have high kinetic and thermodynamic stability.

Table 2: Common Pharmacokinetic Parameters from DCE-MRI using the Tofts Model

Parameter	Symbol	Description	Typical Units
Volume Transfer Constant	Ktrans	Reflects the rate of contrast agent transfer from the blood plasma to the extravascular extracellular space (EES). It is influenced by both blood flow and vessel permeability.[6]	min ⁻¹
Rate Constant	kep	Represents the rate of contrast agent transfer from the EES back to the blood plasma.[6]	min ⁻¹
Extravascular Extracellular Volume Fraction	ve	The volume of the EES per unit volume of tissue.[6]	Dimensionless (0-1)
Plasma Volume Fraction	vp	The volume of blood plasma per unit volume of tissue. This parameter is included in the extended Tofts model.[6]	Dimensionless (0-1)

Experimental Protocols

Quantitative DCE-MRI requires a meticulous experimental workflow. The following sections detail the key steps from patient preparation to data analysis.

Subject Preparation and Contrast Administration

- Informed Consent: Obtain informed consent from the subject, explaining the procedure and potential risks.
- Screening: Screen subjects for contraindications to GBCAs, such as severe renal impairment (eGFR < 30 mL/min/1.73m²) or a history of allergic reactions to contrast media.

- IV Access: Establish intravenous access, preferably with a 20-gauge or larger catheter, typically in an antecubital vein.
- Positioning: Position the subject comfortably within the MRI scanner to minimize motion during the dynamic acquisition.
- **Gadovist** Administration:
 - Dose Calculation: Calculate the required volume of **Gadovist** based on the subject's body weight (standard dose: 0.1 mL/kg).
 - Injection: Administer **Gadovist** as a bolus injection using a power injector. The injection rate can be tailored to the specific application, but is typically in the range of 2-4 mL/s.[10]
 - Saline Flush: Immediately follow the contrast injection with a saline flush (e.g., 20-30 mL) at the same injection rate to ensure the complete delivery of the contrast bolus.

MRI Data Acquisition

A typical quantitative DCE-MRI protocol involves three main acquisition stages:

- Pre-contrast T1 Mapping: Essential for converting signal intensity to contrast agent concentration. The Variable Flip Angle (VFA) method is commonly used.[11]
- Dynamic T1-Weighted Imaging: A series of fast T1-weighted images are acquired before, during, and after contrast administration.
- Anatomical Imaging: High-resolution T2-weighted and post-contrast T1-weighted images are acquired for anatomical reference.

Sequence	T1 Mapping (VFA)	Dynamic Scan (DCE)	T2-Weighted (Anatomical)
Technique	3D Spoiled Gradient Echo (SPGR/FLASH)	3D Spoiled Gradient Echo (SPGR/FLASH)	2D Turbo Spin Echo (TSE)
Repetition Time (TR)	~9.1 ms	~4.0 ms	~3800 ms
Echo Time (TE)	~3.1 ms	~1.4 ms	~120 ms
Flip Angle (FA)	Multiple (e.g., 2°, 5°, 10°, 15°, 20°)	10-15°	90°
Matrix Size	128 x 256	160 x 256	376 x 358
Field of View (FOV)	26 x 26 cm	26 x 26 cm	30 x 30 cm
Slice Thickness	5-6 mm	5-6 mm	1.5 mm
Temporal Resolution	N/A	4-5 seconds	N/A
Scan Duration	~2-3 minutes	~5-9 minutes	~3-4 minutes

Note: These parameters are illustrative and should be optimized for the specific scanner and research question.

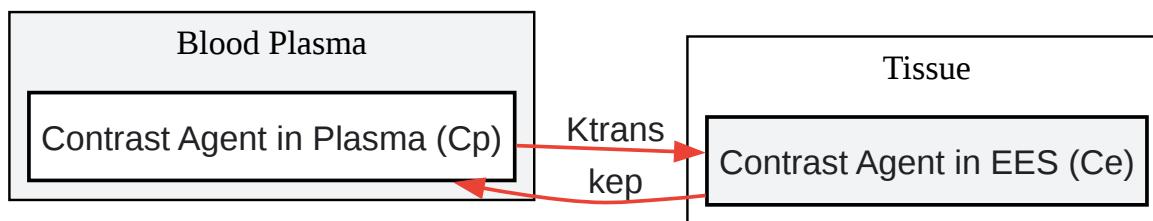
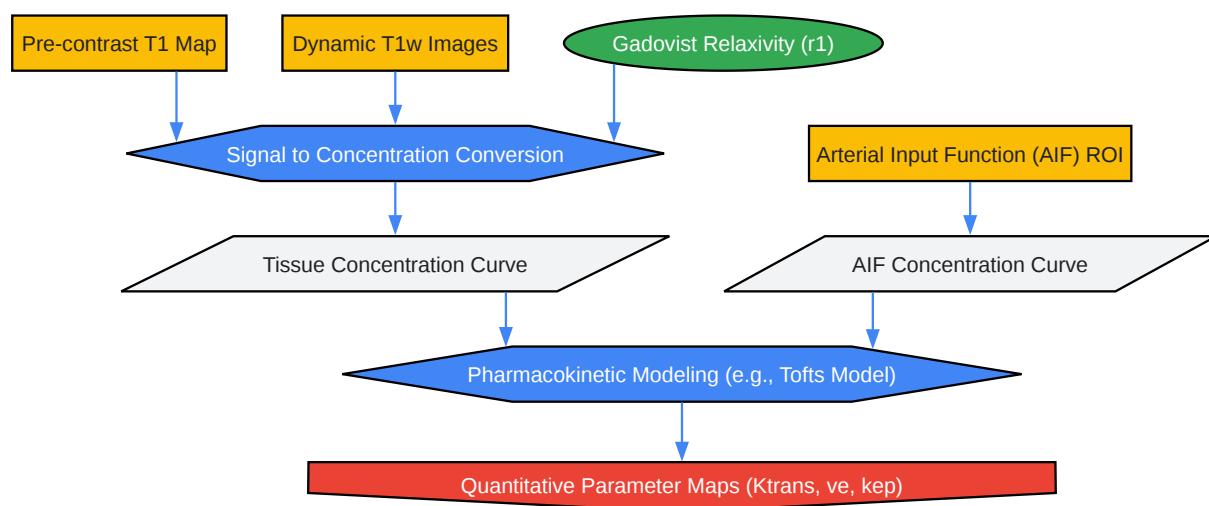
Sequence	T1 Mapping (VFA)	Dynamic Scan (DCE)	Post-Contrast T1 (Anatomical)
Technique	3D Spoiled Gradient	3D Spoiled Gradient	3D Magnetization
	Echo (SPGR/FLASH)	Echo (SPGR/FLASH)	Prepared Rapid Gradient Echo (MPRAGE)
Repetition Time (TR)	~5.1 ms	~5.1 - 8.4 ms	~2300 ms
Echo Time (TE)	~2.3 ms	~3.0 ms	~2.98 ms
Flip Angle (FA)	5°, 10°, 15°	13-15°	9°
Matrix Size	160 x 160	256 x 256	256 x 256
Field of View (FOV)	240 x 220 mm	175 x 175 mm	256 x 256 mm
Slice Thickness	5 mm	5 mm	1 mm
Temporal Resolution	N/A	~4-15 seconds	N/A
Scan Duration	~2 minutes	~8-16 minutes	~5 minutes

Note: These parameters are illustrative and should be optimized for the specific scanner and research question.[\[12\]](#)[\[13\]](#)

Sequence	Stress Perfusion (DCE)	Rest Perfusion (DCE)	Late Gadolinium Enhancement (LGE)
Technique	Saturation Recovery TurboFLASH	Saturation Recovery TurboFLASH	Inversion Recovery Gradient Echo
Repetition Time (TR)	~2.2 ms	~2.2 ms	~3.5 ms
Echo Time (TE)	~1.07 ms	~1.07 ms	~1.2 ms
Flip Angle (FA)	~12°	~12°	~25°
Matrix Size	192 x 108	192 x 108	256 x 192
Field of View (FOV)	330 x 440 mm	330 x 440 mm	360 x 270 mm
Slice Thickness	8 mm	8 mm	8 mm
Temporal Resolution	1 image per heartbeat	1 image per heartbeat	N/A
Scan Duration	~50 dynamics	~50 dynamics	~5-10 minutes post-contrast

Note: For cardiac perfusion, the **Gadovist** dose is often split, with 0.05 mmol/kg for the stress portion and another 0.05 mmol/kg for the rest portion.[10]

Data Analysis Workflow



The quantitative analysis of DCE-MRI data is a multi-step process that transforms the raw imaging data into meaningful physiological parameters.

- Image Pre-processing:
 - Motion Correction: Register all dynamic images to a reference frame to correct for subject motion.
 - Co-registration: Spatially align the T1 map with the dynamic image series.
- T1 Map Calculation: Using the data from the VFA sequence, calculate the pre-contrast T1 values for each voxel.

- Arterial Input Function (AIF) Determination: The AIF, which represents the time-concentration curve of the contrast agent in the arterial blood supplying the tissue of interest, is a critical component for pharmacokinetic modeling.[14]
 - Manual Selection: An experienced operator manually places a region of interest (ROI) over a large feeding artery within the imaging volume (e.g., the internal carotid artery for brain studies, the descending aorta for breast studies).[12][14] The average signal intensity within this ROI over time is used to derive the AIF.
- Signal to Concentration Conversion: Convert the T1-weighted signal intensity-time curve for each voxel into a contrast agent concentration-time curve using the pre-contrast T1 map and the relaxivity of **Gadovist**.
- Pharmacokinetic Modeling: Fit the tissue concentration-time curve of each voxel to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model, to estimate parameters such as Ktrans, kep, and ve.[6][15][16]

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cds.ismrm.org [cds.ismrm.org]
- 2. s.mriquestions.com [s.mriquestions.com]
- 3. Dynamic Contrast Enhanced MRI Parameters Independent of Baseline T10 Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Contrast Enhanced Magnetic Resonance Imaging in Oncology: Theory, Data Acquisition, Analysis, and Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. mriquestions.com [mriquestions.com]
- 7. paul-tofts-phd.org.uk [paul-tofts-phd.org.uk]
- 8. quantiphyse.readthedocs.io [quantiphyse.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Multimodality quantitative assessments of myocardial perfusion using dynamic contrast enhanced magnetic resonance and 15O-labelled water positron emission tomography imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. albany.edu [albany.edu]
- 12. Integrating quantitative DCE-MRI parameters and radiomic features for improved IDH mutation prediction in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automatic detection of arterial input function for brain DCE-MRI in multi-site cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel AIF Tracking Method and a Comparison of DCE-MRI Parameters Using Individual and Population Based AIFs in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A compact solution for estimation of physiological parameters from ultrafast prostate dynamic contrast enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. On the scope and interpretation of the Tofts models for DCE-MRI | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Gadovist-Enhanced DCE-MRI]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197821#gadovist-protocol-for-dynamic-contrast-enhanced-mri-dce-mri>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com